

# N1-Methylpseudouridine: A Technical Guide to its Biochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N1-Methyl ara-uridine |           |
| Cat. No.:            | B12404889             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N1-Methylpseudouridine (m1 $\Psi$ ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably in the FDA-approved COVID-19 mRNA vaccines.[1][2] This hypermodified pyrimidine nucleoside, a derivative of pseudouridine ( $\Psi$ ), confers significant advantages to synthetic mRNA molecules by enhancing their translational capacity, increasing biological stability, and reducing their inherent immunogenicity.[3][4] This guide provides an in-depth exploration of the core biochemical properties of m1 $\Psi$ , supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

## Core Biochemical Properties of N1-Methylpseudouridine Structure and Impact on RNA Conformation

N1-Methylpseudouridine is an isomer of uridine where the C5 carbon of the uracil base is attached to the C1' of the ribose sugar, a feature it shares with pseudouridine.[1] The key distinction is the addition of a methyl group at the N1 position of the uracil base.[1][2] This modification has profound effects on RNA structure and function. The C-glycosidic bond in both  $\Psi$  and m1 $\Psi$  allows for greater rotational freedom between the nucleobase and the sugar compared to the N-glycosidic bond in uridine.[1] This increased flexibility contributes to better



base-stacking and duplex stability.[1] Molecular dynamics studies have indicated that m1Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than pseudouridine, attributed to stronger stacking and base pair interactions.[1]

## **Enhanced Translational Efficiency**

The incorporation of m1Ψ into mRNA molecules significantly boosts protein expression.[4][5] This enhancement is achieved through a combination of mechanisms that are both dependent and independent of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation pathway.[5] In essence, m1Ψ-modified mRNA increases the density of ribosomes on the transcript, suggesting that it makes the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[5]

While generally enhancing translation, it's noteworthy that for some specific mRNA sequences,  $m1\Psi$  may not improve or could even perform worse than uridine.[7] Additionally, recent studies have suggested that  $m1\Psi$  can introduce "slippery sequences" that may lead to ribosomal frameshifting, an issue that can be mitigated by synonymous codon replacement.[2]

## **Reduced Immunogenicity**

A primary obstacle in the therapeutic application of in vitro transcribed (IVT) mRNA is its potential to trigger an innate immune response.[7] The host cell possesses pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5, which can recognize foreign RNA and initiate an inflammatory cascade.[7][8] This immune activation can lead to the degradation of the mRNA therapeutic and a shutdown of protein translation.[7]

The incorporation of m1Ψ into mRNA transcripts significantly blunts this immune recognition.[7] [8] The proposed mechanisms for this reduced immunogenicity include:

- Altered RNA Structure: The structural changes induced by m1Ψ may prevent efficient binding to and activation of PRRs.[7] For instance, the methyl group on m1Ψ can create steric hindrance that interferes with TLR7 binding.[7]
- Evasion of Immune Sensors: m1Ψ-modified mRNA is less effective at activating TLR3, a sensor of double-stranded RNA that can be a byproduct of in vitro transcription.[7]



 Suppression of PKR Pathway: Unmodified mRNA can activate protein kinase R (PKR), which then phosphorylates eIF2α, leading to a general inhibition of translation.[5] By evading PKR activation, m1Ψ-containing mRNA circumvents this translational repression.[5][9]

## **Increased mRNA Stability**

While some studies suggest that m1Ψ modification can enhance mRNA stability, others have found that in certain cell-free systems, both unmodified and m1Ψ-modified mRNAs exhibit considerable stability, with over 50% remaining intact after 150 minutes.[5] The enhanced protein output observed with m1Ψ-mRNA is often more directly attributed to its profound effects on translation efficiency and reduced immunogenicity rather than a dramatic increase in intrinsic stability.[3][5] However, the reduction in immune-mediated degradation pathways contributes to a longer functional half-life of the mRNA within the cell.[8]

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from various studies on the impact of N1-methylpseudouridine on mRNA properties.

| Modification | Fold Increase in<br>Protein Expression<br>(vs. Unmodified) | Cell Type/System | Reference |
|--------------|------------------------------------------------------------|------------------|-----------|
| m1Ψ          | ~13-fold                                                   | Cell Lines/Mice  | [6]       |
| m5C/m1Ψ      | ~44-fold                                                   | Cell Lines/Mice  | [6]       |
| Ψ            | 10 to 100-fold                                             | Cell Culture     | [9]       |
| m1Ψ (vs. Ψ)  | > 10-fold                                                  | Cell Culture     | [9]       |

Table 1: Enhancement of Protein Expression by mRNA Modifications. This table illustrates the significant increase in protein expression achieved by incorporating modified nucleosides, with m1Ψ showing superior performance, especially in combination with 5-methylcytidine (m5C).



| Vaccine                           | Efficacy | Modification               | Reference |
|-----------------------------------|----------|----------------------------|-----------|
| CVnCoV (unmodified mRNA)          | 48%      | None                       | [1]       |
| Pfizer-BioNTech<br>(m1Ψ-modified) | ~95%     | N1-<br>Methylpseudouridine | [1]       |
| Moderna (m1Ѱ-<br>modified)        | ~95%     | N1-<br>Methylpseudouridine | [1]       |

Table 2: Efficacy of COVID-19 mRNA Vaccines. This table highlights the dramatic difference in clinical efficacy between an unmodified mRNA vaccine and those utilizing N1-methylpseudouridine, underscoring the critical role of this modification in vaccine development.

## Key Experimental Protocols In Vitro Transcription for m1Ψ-Modified mRNA Synthesis

This protocol outlines the general steps for producing mRNA with complete substitution of uridine with N1-methylpseudouridine.

#### 1. Plasmid DNA Template Preparation:

- A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is constructed.
- The plasmid is linearized downstream of the desired mRNA sequence to ensure a defined transcript length.[10]
- Successful linearization is confirmed by gel electrophoresis.[10]

#### 2. In Vitro Transcription Reaction:

- The reaction is assembled with the linearized DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine triphosphate (m1ΨTP) in place of UTP.[3][11]
- A cap analog (e.g., ARCA) can be included to produce 5'-capped mRNA, which is essential
  for efficient translation in eukaryotic cells.
- The reaction is incubated at 37°C.



#### 3. mRNA Purification and Quality Control:

- The synthesized mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This can be achieved using methods like lithium chloride precipitation or silicabased columns.
- The integrity and size of the mRNA transcript are verified using denaturing agarose gel electrophoresis or a Bioanalyzer.[10]
- The concentration of the purified mRNA is determined by UV spectrophotometry.

## **In Vitro Translation Assay**

This protocol describes a method to assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs extracts.[5]

#### 1. Reaction Setup:

- The cell-free lysate is supplemented with an amino acid mixture (often lacking methionine if radiolabeling with <sup>35</sup>S-methionine is planned) and an energy-regenerating system.
- A defined amount of the mRNA to be tested (e.g., unmodified vs. m1Ψ-modified luciferase mRNA) is added to the lysate.[5]

#### 2. Translation Reaction:

- The reaction mixture is incubated at a temperature optimal for the specific lysate (e.g., 30°C for RRL).
- Aliquots can be taken at various time points to analyze the kinetics of protein synthesis.

#### 3. Protein Expression Analysis:

- If a reporter protein like luciferase is used, its activity is measured using a luminometer after adding the appropriate substrate.[12] The relative light units (RLU) correspond to the amount of protein produced.
- Alternatively, if radiolabeled amino acids were used, the translated proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.

## **Cellular Immunogenicity Assay**



This protocol provides a framework for evaluating the immunogenic potential of m1Ψ-modified mRNA in cultured cells.

#### 1. Cell Culture and Transfection:

- A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is cultured.[10][13]
- The cells are transfected with the test mRNAs (e.g., unmodified vs. m1Ψ-modified) using a suitable transfection reagent (e.g., lipid nanoparticles).[13]

#### 2. Incubation and Sample Collection:

- The transfected cells are incubated for a specific period (e.g., 24 hours) to allow for an immune response to develop.
- After incubation, the cell culture supernatant is collected to measure secreted cytokines.
- The cells are harvested to extract total RNA for gene expression analysis.

#### 3. Immunogenicity Assessment:

- Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IFN-β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13]
- Gene Expression Analysis: The expression levels of genes involved in the innate immune response (e.g., RIG-I, IFN-β) are measured by quantitative real-time PCR (qRT-PCR) from the extracted cellular RNA.[8][13] A significant reduction in cytokine secretion and immunerelated gene expression for m1Ψ-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.

### **Visualizations**





Click to download full resolution via product page

Caption: Innate immune sensing of unmodified vs.  $m1\Psi$ -modified mRNA.





Click to download full resolution via product page

Caption: Workflow for m1Y-mRNA synthesis and functional analysis.

## Conclusion

N1-Methylpseudouridine represents a pivotal innovation in mRNA technology. Its ability to concurrently enhance translation, increase stability, and mitigate the innate immune response



has been instrumental in the successful clinical translation of mRNA vaccines and holds immense promise for future therapeutic applications, including protein replacement therapies and gene editing. A thorough understanding of its biochemical properties and the methodologies used for its characterization is essential for researchers and developers aiming to harness the full potential of mRNA-based medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine Wikipedia [en.wikipedia.org]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Methylpseudouridine | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]



- 13. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N1-Methylpseudouridine: A Technical Guide to its Biochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404889#n1-methylpseudouridine-biochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com